2-(O-tolyl)propan-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-6-4-5-7-9(8)10(2,3)11/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHFBAAZRDCASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Amine Chemistry and Organic Synthesis
Amines, as organic derivatives of ammonia (B1221849), are fundamental building blocks in chemical synthesis, prized for their basicity and nucleophilicity. msu.edu 2-(O-tolyl)propan-2-amine is classified as a primary amine, as the nitrogen atom is bonded to only one alkyl group. msu.edu However, its reactivity is significantly modulated by the substantial steric hindrance around the amino group. This steric bulk arises from the gem-dimethyl groups on the alpha-carbon and the adjacent o-tolyl group.
This molecular architecture has profound implications for its chemical behavior. While the proton of a sterically hindered amine is readily accessible for protonation, the amine's ability to act as a nucleophile in reactions like alkylation is considerably diminished. dtic.mil This differential reactivity is a valuable tool in organic synthesis, allowing for selective reactions where a non-nucleophilic base is required. msu.edudtic.mil For instance, sterically hindered amines can be employed to deprotonate substrates without the complication of side reactions involving the amine itself. msu.edu
The synthesis of such amines can be approached through various established methods, including reductive amination of a corresponding ketone or alkylation of an appropriate amine. evitachem.com The presence of the bulky substituents in this compound suggests that its synthesis and subsequent reactions would require careful consideration of reaction conditions to overcome potential steric impediments. cdnsciencepub.com
Importance of O Tolyl Moieties in Contemporary Chemical Research
The o-tolyl group, a methyl-substituted phenyl ring at the ortho position, is more than just a source of steric bulk; it imparts specific electronic and structural properties to a molecule. wikipedia.org The methyl group is electron-donating, which can influence the reactivity of the aromatic ring and any attached functional groups. In the context of 2-(O-tolyl)propan-2-amine, this electronic effect can subtly modulate the basicity of the amine.
Beyond these fundamental properties, the o-tolyl moiety is a recurring motif in various areas of advanced chemical research. In catalysis, ligands incorporating o-tolyl groups have been shown to enhance the efficiency and selectivity of metal-catalyzed reactions, such as ruthenium-catalyzed ortho-arylation. researchgate.net The steric profile of the o-tolyl group can play a crucial role in controlling the coordination environment around a metal center, thereby directing the outcome of a catalytic cycle.
Furthermore, the o-tolyl group is a structural component in the design of novel organic materials and pharmaceutical intermediates. solubilityofthings.com Its presence can influence the solid-state packing of molecules, affecting properties like melting point and solubility. The versatility of the o-tolyl group also allows for further chemical modifications, providing a scaffold for the synthesis of more complex molecular architectures with tailored functions. solubilityofthings.com For example, related structures like 2-Amino-3-(o-tolyl)propan-1-ol serve as precursors for drug-like molecules.
Derivatives and Analogs of 2 O Tolyl Propan 2 Amine
Synthesis of Substituted 2-(O-tolyl)propan-2-amine Derivatives
The synthesis of derivatives of this compound can be approached through several established synthetic methodologies applicable to arylpropanamines. These strategies can target modifications on the aromatic ring or transformations of the primary amine group.
Aromatic Ring Substitution: Electrophilic aromatic substitution (EAS) reactions on the tolyl ring offer a direct path to introduce a variety of functional groups. The directing effects of the existing ortho-methyl and the 2-aminopropan-2-yl groups would influence the position of new substituents. Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂), which can subsequently be reduced to an amine, offering a route to diamine derivatives.
Halogenation: Incorporation of halogens (e.g., -Cl, -Br), which can serve as handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
Friedel-Crafts Acylation/Alkylation: Addition of acyl or alkyl groups to the aromatic ring, further functionalizing the scaffold.
Modification of the Amine Precursor: Derivatives can also be synthesized by modifying precursors before the introduction of the amine. For instance, starting with a substituted o-xylene, one could envision a synthetic pathway where the desired functional group is already present on the aromatic ring before the construction of the 2-aminopropan-2-yl moiety.
A general procedure for synthesizing N-substituted thiazole-2-amine derivatives involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base like potassium carbonate in a solvent such as DMF. nanobioletters.com While not directly applied to this compound, this highlights a common strategy for creating complex amine derivatives.
| Reaction Type | Reagents | Potential Product Description |
| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group(s) on the aromatic ring. |
| Bromination | Br₂, FeBr₃ | Introduction of -Br atom(s) on the aromatic ring. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Addition of an acyl group (R-C=O) to the aromatic ring. |
| Reductive Amination | Ketone precursor, NH₃, Reducing agent (e.g., NaBH₃CN) | Synthesis of the primary amine from a corresponding ketone. |
Exploration of Isomeric Forms and Stereochemical Control
The parent compound, this compound, is achiral as it lacks any stereocenters. However, the synthesis of its derivatives can readily introduce chirality, leading to various isomeric forms.
Introduction of Chirality: A stereocenter can be created by modifying one of the two methyl groups of the propan-2-amine backbone. For example, the selective hydroxylation or halogenation of one methyl group would render the tertiary carbon (C2 of the propane chain) a chiral center.
Furthermore, if a synthetic route involves the construction of the aminopropane moiety on a prochiral precursor, stereoselective methods can be employed to control the resulting stereochemistry. Key strategies for stereoselective synthesis include: beilstein-journals.orgnih.gov
Use of Chiral Catalysts: Asymmetric hydrogenation or amination of a suitable unsaturated precursor using chiral metal catalysts (e.g., based on Rhodium, Ruthenium, Iridium) can yield enantiomerically enriched products.
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved.
Stereoselective Aminohydroxylation: An osmium-catalyzed aminohydroxylation can be used to introduce both an amine and a hydroxyl group across a double bond with high stereocontrol, a strategy that could be adapted for analogs of this compound. nih.gov
The stereochemistry of any resulting chiral derivatives would be crucial for their potential application in fields like pharmacology, where enantiomers often exhibit different biological activities.
| Isomer Type | Origin | Example of Synthetic Control |
| Enantiomers | Introduction of a single stereocenter (e.g., at the C2 position by modifying a methyl group). | Asymmetric synthesis using chiral catalysts or reagents. beilstein-journals.orgnih.gov |
| Diastereomers | Introduction of a second stereocenter on a molecule that is already chiral. | Substrate-controlled diastereoselective reactions. |
| Positional Isomers | Varying the substitution pattern on the tolyl ring. | Use of starting materials with pre-defined substitution (e.g., 3-methylphenyl vs. 2-methylphenyl). |
Functional Group Modifications and Their Impact on Reactivity
The primary amine group of this compound is a key site for functional group modification. Its reactivity is governed by the lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. However, the significant steric hindrance from the tertiary carbon and the adjacent ortho-tolyl group will modulate this reactivity compared to less hindered primary amines.
Common modifications of the amine group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This transformation converts the basic amine into a neutral amide group and increases the molecular weight and lipophilicity.
Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This preserves or slightly increases the basicity of the nitrogen atom.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. Similar to acylation, this removes the basic character of the amine.
Guanidination: Conversion of the amine to a guanidinium group, which is a much stronger base and is protonated over a wider pH range.
The electronic properties of the tolyl ring also influence the amine's reactivity. Electron-donating or electron-withdrawing substituents on the ring can alter the pKa of the amine, making it more or less basic. For instance, an electron-withdrawing group (like -NO₂) on the ring would decrease the basicity of the amine, while an electron-donating group (like -OCH₃) would increase it.
| Modification | Reagent Example | Resulting Functional Group | Impact on Amine Basicity |
| Acylation | Acetyl chloride | Amide (-NHCOR) | Removed |
| Alkylation | Formaldehyde, NaBH₃CN | Secondary/Tertiary Amine (-NHR, -NR₂) | Maintained or slightly increased |
| Sulfonylation | Tosyl chloride | Sulfonamide (-NHSO₂R) | Removed |
| Guanidination | O-Methylisourea | Guanidinium group | Significantly increased |
Development of More Complex Architectures Incorporating the this compound Scaffold
The this compound structure can serve as a valuable scaffold or building block for the synthesis of more complex molecular architectures. mdpi.com A molecular scaffold provides a core structure onto which various functional groups can be appended to create molecules with specific desired properties.
Use as a Scaffold: The amine group provides a convenient attachment point for linking the scaffold to other molecular fragments, peptides, or polymers. The rigid orientation of the tolyl group relative to the aminopropane moiety provides a defined three-dimensional structure. This makes it a potentially useful starting point for designing molecules intended to fit into specific biological binding pockets or to organize functional groups in a controlled spatial arrangement.
Applications in Medicinal Chemistry and Materials Science: By derivatizing both the amine and the aromatic ring, multifunctional molecules can be created. For example:
A linker could be attached to the amine group, while a pharmacophore or a fluorescent tag is installed on the tolyl ring.
The scaffold could be incorporated into a polymer backbone by converting the amine into a polymerizable group (e.g., an acrylamide), potentially yielding materials with unique properties derived from the bulky, rigid side chains.
The development of such complex architectures relies on robust and orthogonal synthetic strategies that allow for the selective modification of different parts of the this compound scaffold.
Applications in Catalysis and Advanced Materials Science
Ligand Design and Coordination Chemistry for Metal Catalysis
The efficacy of metal-based catalysts is profoundly influenced by the ligands that surround the metal center. These ligands modulate the metal's reactivity, selectivity, and stability. The structure of 2-(O-tolyl)propan-2-amine, featuring a sterically hindered profile, makes it an intriguing candidate for ligand synthesis.
Chiral Ligands for Asymmetric Transformations
Asymmetric catalysis, which favors the formation of one enantiomer of a chiral product over the other, is heavily reliant on metal complexes that incorporate chiral organic ligands. nih.gov These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.
Amines are fundamental building blocks for a wide array of chiral ligands. rsc.org While direct examples involving this compound are not extensively documented in public literature, the analogous compound, 2-(m-tolyl)propan-2-amine, is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals that require chiral amine functionalities. myskinrecipes.com This suggests that this compound serves a similar purpose in creating a chiral center that can be incorporated into larger ligand frameworks. The bulky o-tolyl group can impart significant steric hindrance, which is a crucial factor in achieving high levels of enantioselectivity in catalytic transformations. By restricting the possible approaches of a substrate to the metal's active site, such ligands can effectively control the stereochemistry of the product.
Table 1: Examples of Asymmetric Transformations using Chiral Ligands
| Reaction Type | Catalyst System | General Outcome |
|---|---|---|
| Hydrogenation | Rh- or Ir-based catalysts with chiral phosphine ligands | Enantioselective reduction of C=C or C=O bonds |
| Allylic Substitution | Pd-based catalysts with chiral N,N- or P,N-ligands | Stereospecific formation of C-C or C-N bonds |
Interactions with Transition Metal Complexes
The nitrogen atom in this compound possesses a lone pair of electrons that can form a dative covalent bond with a transition metal center. mdpi.com The nature of this interaction is influenced by both the steric bulk of the tolyl and isopropyl groups and the electron-donating character of the amine.
In catalysis, particularly in areas like olefin polymerization, the steric properties of ligands are critical. Bulky amine-based ligands on late transition metal catalysts, such as nickel and palladium, can influence polymerization activity and the properties of the resulting polymer. mdpi.com Increasing the steric hindrance of ortho-substituents on ligands can enhance the stability of the catalyst. mdpi.com The significant steric presence of the o-tolyl group in this compound would be expected to create a well-defined and constrained coordination sphere around a metal center. This can prevent catalyst deactivation pathways, such as the formation of inactive dimers, and can also influence the regioselectivity and stereoselectivity of the catalytic reaction.
Role in Organocatalysis and Biocatalysis
Beyond its use in metal-based systems, the amine functionality of this compound allows it to participate directly in organocatalytic reactions and to potentially influence biocatalytic processes.
Enamine and Iminium Catalysis
Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in organic synthesis. A key strategy within this field is enamine catalysis, where primary or secondary amines react reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates. nih.govresearchgate.net With chiral amines, this process can be rendered enantioselective. nih.gov
The general mechanism involves the formation of an enamine, which then attacks an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. The steric and electronic properties of the amine catalyst are crucial in controlling the stereochemical outcome of the reaction. A bulky amine like this compound, if used in its chiral form, could effectively shield one face of the enamine intermediate, directing the approach of the electrophile to the opposite face and thereby inducing high enantioselectivity.
Table 2: Key Intermediates in Amine-Based Organocatalysis
| Intermediate | Formation | Role in Catalysis |
|---|---|---|
| Iminium Ion | Reaction of a secondary amine with an α,β-unsaturated carbonyl | Acts as an electrophile, activating the substrate for nucleophilic attack |
| Enamine | Reaction of a secondary amine with a saturated aldehyde or ketone | Acts as a nucleophile, analogous to an enolate |
Biocatalytic Performance Enhancement
Biocatalysis utilizes enzymes to perform chemical transformations. While highly efficient and selective, the performance of enzymes can sometimes be limited, particularly with non-natural or sterically demanding substrates. Research into ω-transaminases, enzymes that can asymmetrically synthesize chiral amines, has shown that their catalytic efficiency can be constrained by sterically bulky substrates. researcher.life
While the direct enhancement of enzyme performance by an additive like this compound is not a widely documented strategy, the principles of enzyme-substrate interaction are relevant. The study of how enzymes handle bulky amines provides insight into the design of both improved biocatalysts and substrates. Engineering the active site of an enzyme to better accommodate a bulky amine is a common strategy to improve performance. researcher.life Conversely, understanding these interactions could inform the design of amine-containing molecules that act as inhibitors or probes for enzymatic activity. The use of bulky amines is also explored in materials science, for instance, in creating self-healing silicone networks through dynamic cross-linking, which highlights their utility in influencing the properties of complex systems. researcher.life
Advanced Analytical and Characterization Techniques
High-Resolution Spectroscopic Methods
High-resolution spectroscopy is fundamental to the structural elucidation of 2-(O-tolyl)propan-2-amine, providing detailed information about its atomic composition and connectivity.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) offer unambiguous assignment of all proton and carbon signals.
In the 1H NMR spectrum of this compound, the aromatic protons on the tolyl group would appear as a complex multiplet in the downfield region. The methyl protons on the tolyl group would exhibit a singlet, while the two methyl groups on the propane chain would also produce a distinct singlet, integrating to six protons. The two protons of the primary amine group would likely appear as a broad singlet.
The 13C NMR spectrum would show distinct signals for each unique carbon atom. docbrown.info The aromatic carbons would resonate in the typical downfield region, with the carbon bearing the isopropylamine group being significantly shifted. The quaternary carbon of the propan-2-amine moiety and the carbons of the two methyl groups would appear in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.3 | 125 - 145 |
| Ar-CH₃ | ~2.3 | ~20 |
| C(CH₃)₂ | ~1.3 | ~50 (quaternary C) |
| C(CH₃)₂ | ~1.3 | ~30 (methyl C) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be crucial in confirming the connectivity between the tolyl ring and the propan-2-amine substituent. ipb.pt
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound, which in turn confirms its elemental composition. For the molecular formula C10H15N, the expected monoisotopic mass is 149.1204. chemscene.com HRMS can measure this with high accuracy, typically to within a few parts per million (ppm).
The fragmentation pattern observed in the mass spectrum provides further structural information. The molecular ion peak ([M]+) would be observed, and common fragmentation pathways would involve the loss of a methyl group to form a stable benzylic cation.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₀H₁₅N⁺ | 149.1204 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.
The IR spectrum would prominently feature N-H stretching vibrations characteristic of a primary amine in the region of 3300-3500 cm⁻¹. docbrown.info C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. docbrown.info The C-N stretching vibration would appear in the 1020-1250 cm⁻¹ range. docbrown.info Aromatic C=C stretching peaks would be visible in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would also be sensitive to these vibrations, particularly the aromatic ring stretching modes. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. Since the molecule is chiral, chiral HPLC is specifically used to separate the enantiomers and determine the enantiomeric excess (ee). mdpi.com
Using a chiral stationary phase (CSP), the two enantiomers of this compound will have different retention times, allowing for their separation and quantification. mdpi.commdpi.com The enantiomeric excess is a critical parameter for chiral compounds, as the biological activity of each enantiomer can differ significantly. mdpi.com The ee is calculated from the peak areas of the two enantiomers in the chromatogram. mdpi.com
The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving baseline separation of the enantiomers. mdpi.com
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. nih.gov If a suitable single crystal of this compound or a salt thereof can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the conformation of the molecule. nih.gov
This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. nih.gov For a chiral compound, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer. nih.gov
Electrochemical Characterization Methods
Electrochemical methods can be used to study the redox properties of this compound. Techniques such as cyclic voltammetry (CV) can be employed to investigate the oxidation potential of the amine group and the aromatic ring.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of a molecule. For 2-(o-tolyl)propan-2-amine, these calculations would provide a detailed picture of its stability, reactivity, and spectroscopic characteristics.
The geometry of the molecule would be optimized to find its lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The presence of the ortho-methyl group on the tolyl ring introduces steric hindrance that would likely influence the orientation of the propan-2-amine substituent relative to the aromatic ring.
Calculations of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For an aromatic amine, the HOMO is typically localized on the aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack.
Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atom of the amine group would be an area of high negative potential, making it a likely site for protonation and hydrogen bonding.
Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations (Note: The following values are hypothetical and for illustrative purposes, based on typical results for similar aromatic amines.)
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -485.xxxx | A measure of the molecule's overall stability. |
| HOMO Energy (eV) | -5.x | Indicates the energy of the highest energy electrons, related to ionization potential. |
| LUMO Energy (eV) | 0.x | Indicates the energy of the lowest energy unoccupied orbitals, related to electron affinity. |
| HOMO-LUMO Gap (eV) | 5.x | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment (Debye) | 1.x | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscape and dynamic behavior of molecules in various environments.
For this compound, MD simulations would be invaluable for exploring its conformational flexibility. A key degree of freedom is the rotation around the single bond connecting the aromatic ring to the quaternary carbon of the propan-2-amine group. The steric bulk of the ortho-methyl group and the isopropyl group would create a rotational energy barrier, leading to preferred conformations or rotamers. MD simulations could map this potential energy surface and determine the relative populations of different conformers at a given temperature.
Furthermore, MD simulations can model the interactions of this compound with solvent molecules. By placing the molecule in a simulated box of water or other solvents, one can study the formation and dynamics of hydrogen bonds between the amine group and solvent molecules. The radial distribution function (RDF) is a common analytical tool derived from MD simulations that can provide quantitative information about the structure of the solvation shell around the molecule.
These simulations can also provide insights into the molecule's macroscopic properties, such as its diffusion coefficient and viscosity in different media, which are important for understanding its behavior in practical applications.
Mechanistic Predictions and Validation via Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transition states that are often difficult to observe experimentally. For aromatic amines, a common area of mechanistic study is their metabolic transformation in biological systems or their role in chemical synthesis.
One potential reaction pathway for this compound that could be investigated computationally is its N-oxidation, a common metabolic process for aromatic amines mediated by cytochrome P450 enzymes. nih.gov DFT calculations can be used to model the reaction profile, including the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energy for different proposed steps, the most likely reaction mechanism can be identified. nih.gov
For example, a computational study could compare the energetics of direct oxidation at the nitrogen atom versus hydroxylation of the aromatic ring. The results would help predict the regioselectivity of such reactions. The influence of the ortho-methyl group on the reactivity and accessibility of the amine group could also be quantified.
Furthermore, computational models can be used to validate proposed mechanisms from experimental studies. By comparing calculated reaction rates or isotopic effects with experimental data, the accuracy of the theoretical model can be assessed and refined, leading to a more complete understanding of the reaction.
In Silico Screening for Catalytic or Material Properties
In silico screening involves the use of computational methods to rapidly assess the potential of a large number of molecules for a specific application, thereby prioritizing candidates for experimental synthesis and testing. This compound could be evaluated for various properties using these techniques.
In the field of catalysis, primary amines can act as ligands for metal catalysts or as organocatalysts themselves. A virtual library of catalysts could be created by computationally modeling the coordination of this compound to various metal centers. Properties such as binding energy, coordination geometry, and the electronic effect of the ligand on the metal's catalytic activity could be calculated. These results would help to identify promising metal-ligand combinations for specific catalytic transformations.
For materials science applications, computational screening could be used to predict the properties of polymers or other materials derived from this compound. For instance, its incorporation into a polymer backbone could influence properties such as thermal stability, mechanical strength, and optical properties. Quantum chemical calculations on monomer and oligomer models could provide initial estimates of these properties, guiding the design of new materials.
Molecular docking simulations are another form of in silico screening used extensively in drug discovery. While outside the direct scope of catalysis and materials, this technique could be used to assess the binding affinity of this compound to the active sites of enzymes or receptors, should its biological activity be of interest.
Environmental Considerations Within the Chemical Life Cycle
Sustainable Practices in Synthesis and Use of 2-(O-tolyl)propan-2-amine
The pursuit of sustainability in the chemical industry necessitates a shift from traditional synthetic routes to greener, more efficient methodologies. For the synthesis of amines like this compound, this involves adopting practices that reduce waste, use less hazardous materials, and often draw from renewable feedstocks.
Catalytic Routes and Atom Economy: Traditional methods for amine synthesis, such as the Gabriel synthesis or reductive alkylation, often suffer from low atom economy and the generation of significant stoichiometric waste. rsc.org Modern sustainable approaches focus on catalytic methods that maximize the incorporation of reactant atoms into the final product. rsc.orgsciencedaily.com For a compound like this compound, potential sustainable synthetic strategies could include:
Reductive Amination: This method can be a green and efficient route for producing amines. rsc.org Recent advancements have demonstrated one-pot reductive amination of carboxylic acids using hydrogen and ammonia (B1221849), which are readily available reactants. rsc.org This approach offers high selectivity for primary amines and can be performed with relatively inexpensive catalysts. rsc.org
Hydrogen Borrowing (or Hydrogen Auto-Transfer): This is an atom-economical transformation that is considered a prime example of green chemistry, as it only produces water as a byproduct. rsc.org This methodology utilizes alcohols, which can potentially be derived from renewable resources, as reaction partners. rsc.org
Use of Renewable Feedstocks: A significant goal in sustainable chemistry is the transition from petroleum-based feedstocks to renewable ones like biomass. rsc.orgeuropa.eu Lignocellulose, the most abundant raw material on Earth, can be processed to produce platform chemicals, including alcohols, which can then be converted into amines. europa.eu While direct synthesis of this compound from biomass is complex, the foundational principles of using bio-derived precursors are a key aspect of sustainable practice. rsc.orgeuropa.eu
Safer Solvents and Reagents: The choice of solvents and reagents plays a critical role in the environmental profile of a synthesis. Green chemistry principles advocate for the use of safer solvents or the elimination of solvents altogether. nih.govresearchgate.net For amine synthesis, moving away from corrosive reagents like hydrochloric acid, which is used in some traditional methods, can significantly reduce waste and handling hazards. sciencedaily.comresearchgate.net Research into benign solvents, such as water or ionic liquids, is an active area of green chemistry that can be applied to amine production. nih.govdergipark.org.tr
The following table summarizes key sustainable practices applicable to amine synthesis:
| Practice | Description | Environmental Benefit |
| Catalytic Methods | Use of catalysts to facilitate reactions with high atom economy, such as reductive amination and hydrogen borrowing. rsc.orgrsc.org | Reduces stoichiometric waste, increases efficiency. rsc.org |
| Renewable Feedstocks | Utilization of biomass-derived materials (e.g., lignocellulose, amino acids) as starting materials. europa.euchemistryviews.org | Decreases reliance on depleting fossil fuels. rsc.org |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.govdergipark.org.tr | Reduces toxicity, pollution, and risks to human health. researchgate.net |
| Energy Efficiency | Designing processes that operate at ambient temperature and pressure, potentially using methods like microwave or ultrasonic irradiation. researchgate.netdergipark.org.tr | Minimizes energy consumption and associated greenhouse gas emissions. researchgate.net |
Assessment of Environmental Impact of Production Processes
The environmental impact of producing a chemical like this compound extends beyond the immediate synthesis to include the entire supply chain and waste management. A comprehensive evaluation requires a life cycle perspective.
Life Cycle Assessment (LCA): A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. rsc.orglifecycleinitiative.org For a chemical process, an LCA would quantify impacts such as Global Warming Potential (GWP), ozone depletion, acidification, and water footprint. researchgate.net While a specific LCA for this compound is not readily available, assessments of other amine production processes highlight key areas of concern. For instance, LCA studies on amines used in CO2 capture show that while the capture unit reduces global warming potential, it can increase other impacts like water footprint and toxicity. researchgate.netresearchgate.net
Waste Generation and Treatment: The "E-Factor" (environmental factor), which is the mass of waste generated per mass of product, is a simple but powerful metric for assessing the environmental impact of a chemical process. nih.gov Traditional chemical syntheses can have very high E-Factors, whereas greener, catalytic methods aim to minimize this value. rsc.orgsciencedaily.com
Amine-containing waste streams require careful management to prevent environmental harm. collectandrecycle.com Amines can be toxic to aquatic organisms and their degradation can lead to the formation of harmful substances like nitrosamines and nitramines. bellona.org Proper disposal is essential and may involve several methods: collectandrecycle.comresearchgate.net
Physical Treatments: Methods like filtration and temperature increase. researchgate.net
Chemical Treatments: Neutralization with acid solvents or reaction with flue gases. researchgate.net
Biological Treatments: Aerobic and anaerobic degradation by microorganisms can be an effective and cost-efficient method for treating amine wastewater. researchgate.netjeiletters.org
The biodegradability of an amine is a crucial factor in its environmental profile. While some simple alkanolamines are readily biodegradable, other structures, particularly certain tertiary amines, may be more persistent. researchgate.net The presence of an aromatic ring in this compound suggests that its biodegradation pathway would likely involve specialized microorganisms capable of cleaving the aromatic structure. mdpi.comnih.gov
Green Chemical Engineering Principles in Process Design
The design of the chemical plant and process for manufacturing this compound can be guided by the 12 Principles of Green Engineering to ensure inherent safety and environmental benignity. yale.eduacs.org These principles provide a framework for engineers to make holistic design choices that minimize risk and pollution.
Key Green Engineering Principles in Amine Synthesis:
Inherent Rather Than Circumstantial: This principle advocates for designing processes that are inherently nonhazardous, eliminating the need for extensive safety measures. For amine synthesis, this could mean choosing a synthetic pathway that avoids highly reactive or toxic intermediates. yale.eduacs.org
Prevention Instead of Treatment: It is always better to prevent waste than to treat it after it has been created. yale.eduacs.org This aligns with using high-yield, atom-economical reactions that minimize byproduct formation. rsc.org
Maximize Efficiency: Processes should be designed to maximize mass, energy, space, and time efficiency. yale.eduacs.org This involves optimizing reaction conditions, using efficient catalysts, and designing separation processes that minimize energy consumption. acs.org
Renewable Rather Than Depleting: Material and energy inputs should be renewable. yale.eduacs.org This reinforces the importance of exploring bio-based feedstocks for the synthesis of the tolyl group and the amine functionality. rsc.orgeuropa.eu
The application of these principles is summarized in the interactive table below:
| Green Engineering Principle | Application to this compound Process Design |
| 1. Inherent Rather Than Circumstantial | Select synthesis routes that avoid toxic reagents and unstable intermediates. yale.edu |
| 2. Prevention Instead of Treatment | Employ catalytic reactions with high selectivity to minimize waste generation. yale.eduacs.org |
| 3. Design for Separation | Design purification steps (e.g., distillation, extraction) to be energy-efficient. acs.org |
| 4. Maximize Efficiency | Optimize reactor design and process parameters to achieve high throughput and minimize energy use. yale.edu |
| 5. Output-Pulled Versus Input-Pushed | Design the process based on product demand to avoid overproduction and storage of excess material. yale.edu |
| 6. Conserve Complexity | If starting from a complex bio-derived molecule, aim to preserve valuable chemical features in the final product. yale.edu |
| 7. Durability Rather Than Immortality | Design the product to degrade into benign substances after its intended use. yale.edu |
| 8. Meet Need, Minimize Excess | Avoid "one-size-fits-all" solutions; design the process to the specific scale required. yale.edu |
| 9. Minimize Material Diversity | Use the simplest possible combination of materials (catalysts, solvents, reagents) to facilitate recycling and separation. acs.org |
| 10. Integrate Material and Energy Flows | Use heat from exothermic reactions elsewhere in the plant; recycle solvents and unreacted starting materials. yale.edu |
| 11. Design for Commercial "Afterlife" | Consider how the compound and any byproducts can be recycled or repurposed. yale.edu |
| 12. Renewable Rather Than Depleting | Source starting materials from renewable feedstocks like biomass instead of petrochemicals. yale.eduacs.org |
By systematically applying these environmental considerations throughout the life cycle of this compound, from the conceptualization of its synthesis to the design of its production facility, it is possible to develop a process that is not only economically viable but also environmentally responsible.
Future Research Directions and Emerging Trends
Exploration of Novel Reaction Pathways and Reagents
The synthesis of sterically hindered amines like 2-(O-tolyl)propan-2-amine can be challenging. nih.govresearchgate.net Future research will likely focus on developing more efficient and versatile synthetic routes.
One promising area is the advancement of direct reductive amination of ketones . nih.govrsc.org This one-pot method offers a straightforward approach to synthesizing tertiary amines. researchgate.net Research into novel, milder reducing agents and catalyst systems could improve the efficiency of this reaction for hindered ketones and secondary amines, which is often a limitation. nih.gov For instance, the use of trichlorosilane with a Lewis base activator has shown promise for the synthesis of hindered tertiary amines. researchgate.net
Furthermore, the development of new electrophilic aminating agents could provide alternative pathways to compounds like this compound. nih.govresearchgate.net Recent advancements have introduced novel reagents derived from hydroxylamine that allow for the direct introduction of unprotected amino groups, potentially simplifying synthetic sequences. nih.gov Exploring the reactivity of such reagents with organometallic precursors of the 2-(o-tolyl)propan-2-yl moiety could open up new synthetic possibilities.
The following table summarizes potential novel reaction pathways for the synthesis of this compound and its derivatives.
| Reaction Pathway | Potential Reagents/Catalysts | Key Advantages |
| Direct Reductive Amination | Novel metal-free reduction systems, Trichlorosilane/Lewis base | One-pot synthesis, milder reaction conditions |
| Electrophilic Amination | Hydroxylamine-derived reagents, Aminoazanium salts | Direct introduction of the amino group, potential for umpolung strategies |
| C-H Amination | Transition metal catalysts | Direct functionalization of C-H bonds, high atom economy |
Development of Highly Enantioselective and Diastereoselective Methodologies
The synthesis of chiral amines is of significant interest due to their prevalence in pharmaceuticals and other bioactive molecules. nih.gov Future research on this compound will undoubtedly venture into the development of stereoselective synthetic methods.
Asymmetric hydrogenation of corresponding imines or enamines stands out as a powerful tool for accessing enantiomerically enriched amines. nih.govnih.govacs.orgacs.org The development of novel chiral transition-metal catalysts, particularly those based on iridium and rhodium with sophisticated phosphine ligands, will be crucial. nih.govacs.org These catalysts could enable the highly enantioselective synthesis of chiral derivatives of this compound.
Organocatalysis also presents a promising avenue for the enantioselective synthesis of α,α-disubstituted amines. ingentaconnect.comnih.govrsc.org Chiral phosphoric acids and other organocatalysts have been successfully employed in various asymmetric transformations leading to chiral amines. researchgate.net Adapting these methodologies to substrates that would yield chiral analogs of this compound is a logical next step.
Moreover, the development of diastereoselective reactions utilizing the steric bulk of the this compound moiety as a controlling element is an area ripe for exploration. The hindered nature of this group could influence the stereochemical outcome of reactions at adjacent centers.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Catalyst Discovery
In the realm of catalyst discovery , ML algorithms can predict the performance of potential catalysts for specific reactions, such as the asymmetric synthesis of chiral amines. researchgate.netnih.govresearchgate.netnih.gov By training models on existing experimental data, researchers can identify promising catalyst structures based on the this compound scaffold without the need for extensive empirical screening. nih.gov This data-driven approach can significantly reduce the time and resources required for catalyst development. researchgate.net
The table below outlines the potential applications of AI and ML in the context of this compound research.
| Application Area | AI/ML Tool | Potential Impact |
| Synthesis Planning | Retrosynthesis prediction algorithms | Discovery of novel and efficient synthetic routes |
| Catalyst Discovery | Machine learning models for enantioselectivity prediction | Accelerated identification of optimal catalysts |
| Reaction Optimization | Bayesian optimization and other algorithms | Rapid optimization of reaction conditions (temperature, solvent, etc.) |
Design of Next-Generation Catalysts and Functional Materials based on this compound Structure
The unique steric and electronic properties of this compound make it an intriguing building block for the design of new catalysts and functional materials.
As a bulky ligand in organometallic chemistry, derivatives of this compound could be used to modulate the activity and selectivity of metal catalysts. rsc.orgresearchgate.netrsc.orgnih.gov The steric hindrance provided by the o-tolyl and isopropyl groups could create a specific coordination environment around a metal center, influencing the outcome of catalytic transformations such as cross-coupling reactions or polymerizations. rsc.org
In materials science, the incorporation of the this compound moiety into polymers could lead to materials with interesting properties. nih.govmdpi.comnih.govpolysciences.comresearchgate.netacs.orgtrea.comsquarespace.com For example, amine-functionalized polymers are known for their applications in gas capture and as thermoresponsive materials. nih.govnih.gov The specific steric and electronic nature of the this compound unit could be exploited to fine-tune the properties of such materials. For instance, polymers containing this moiety might exhibit unique solubility profiles or gas adsorption characteristics. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(o-Tolyl)propan-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of halogenated alkanes with amines or reductive amination of ketones (e.g., using hydrogen gas and nickel catalysts) . For example, halogenated o-tolyl intermediates may react with propan-2-amine under basic conditions. Optimization of solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and stoichiometric ratios of reagents can improve yields. Catalytic hydrogenation of imine intermediates derived from o-tolualdehyde and acetone is another viable route. Reported yields vary between 45–75% depending on purification methods (e.g., column chromatography vs. distillation) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the amine proton (δ ~1.5 ppm, broad singlet) and methyl groups on the propan-2-amine backbone (δ ~1.2–1.4 ppm). Aromatic protons from the o-tolyl group appear as a multiplet at δ ~6.8–7.3 ppm .
- GC-MS : Molecular ion peaks at m/z 163 (C₁₀H₁₅N⁺) and fragmentation patterns (e.g., loss of NH₂ group) confirm structural identity .
- FT-IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-N) are diagnostic .
Q. How does the o-tolyl substituent affect the compound’s physicochemical properties compared to phenyl analogs?
- Analysis : The ortho-methyl group increases steric hindrance, reducing rotational freedom and altering crystal packing. This results in higher melting points (e.g., 32–34°C for similar aryl-propanol derivatives) and reduced solubility in polar solvents compared to unsubstituted phenyl analogs . The methyl group also modulates electronic effects, slightly lowering the amine’s basicity (pKa ~9.5 vs. ~10.2 for 2-phenylpropan-2-amine) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodology : Asymmetric reductive amination using chiral catalysts like (R)-BINAP-Ru complexes or enzymatic resolution with transaminases can yield enantiomerically pure forms (>90% ee). For example, immobilized ω-transaminases from Arthrobacter sp. have shown high enantioselectivity for analogous amines under mild conditions (pH 7.5, 30°C) . Kinetic resolution via lipase-catalyzed acylation of racemic mixtures is another approach .
Q. What metabolic pathways and cytochrome P450 isoforms are involved in the biotransformation of this compound?
- Analysis : In vitro studies using human liver microsomes indicate CYP2D6 and CYP3A4 mediate N-demethylation to form 2-(o-tolyl)propan-2-ol, followed by glucuronidation. Competitive inhibition assays with quinidine (CYP2D6 inhibitor) reduce metabolite formation by ~70%, confirming isoform specificity . LC-MS/MS quantification of metabolites should use stable isotope-labeled internal standards (e.g., d₃-2-(o-Tolyl)propan-2-amine) to improve accuracy .
Q. How do structural modifications (e.g., halogenation) to the o-tolyl group alter bioactivity or binding affinity in receptor studies?
- Experimental Design : Synthesize derivatives like 2-(2,4-dichloro-o-tolyl)propan-2-amine and compare their binding affinities for serotonin receptors (5-HT₂A) via radioligand displacement assays. Fluorine substitution at the para position (e.g., 2-(4-fluoro-o-tolyl)propan-2-amine) enhances lipophilicity (logP increases by ~0.5), improving blood-brain barrier permeability in rodent models .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s stability under acidic conditions. How can these discrepancies be resolved?
- Resolution Strategy : Replicate studies using standardized conditions (e.g., 0.1 M HCl, 37°C) and monitor degradation via HPLC. Earlier reports of instability (t₁/₂ = 2 h) may arise from impurities (e.g., residual metal catalysts accelerating hydrolysis), whereas purified samples show t₁/₂ > 24 h . Conduct accelerated stability studies (40°C/75% RH) with controlled excipients to identify degradation pathways .
Safety and Handling
Q. What precautions are recommended for handling this compound in laboratory settings?
- Guidelines : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory and dermal irritation . Store in amber glass bottles under nitrogen at 2–8°C to prevent oxidation. Spills should be neutralized with 10% acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
